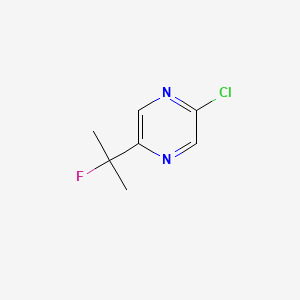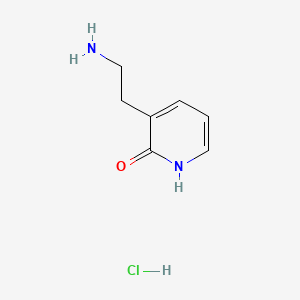
3-(2-Aminoethyl)pyridin-2-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)pyridin-2-ol hydrochloride: is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride typically begins with pyridine derivatives.
Reaction Steps: One common method involves the alkylation of pyridine with 2-chloroethylamine hydrochloride, followed by hydrolysis and subsequent purification steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like ethanol or methanol are often used.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: 3-(2-Aminoethyl)pyridin-2-ol hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Involved in studies related to cell signaling pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemical intermediates.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: Binds to certain receptors on cell surfaces, influencing cell signaling and function.
Mechanism:
Inhibition: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulation: Alters receptor conformation, leading to changes in downstream signaling pathways.
類似化合物との比較
2-(2-Aminoethyl)pyridine: Another pyridine derivative with similar properties but different substitution patterns.
3-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Functional Groups: The presence of both amino and hydroxyl groups in 3-(2-Aminoethyl)pyridin-2-ol hydrochloride provides unique reactivity and binding properties.
Applications: Its specific structure makes it suitable for a wider range of applications compared to its analogs.
This detailed article provides a comprehensive overview of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H11ClN2O |
|---|---|
分子量 |
174.63 g/mol |
IUPAC名 |
3-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1H |
InChIキー |
HELUFERHODPLQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

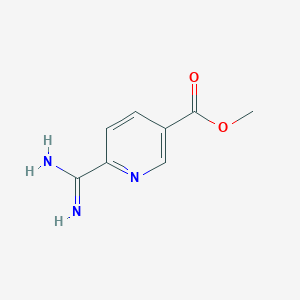

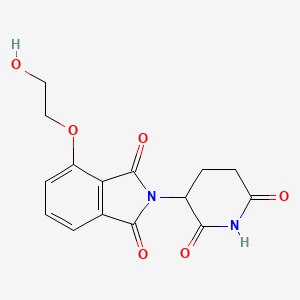
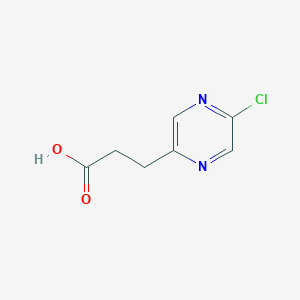

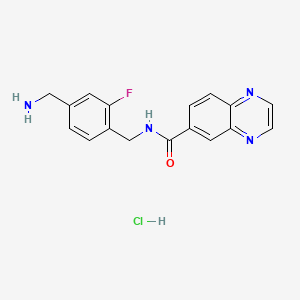
![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
